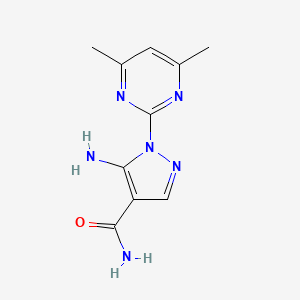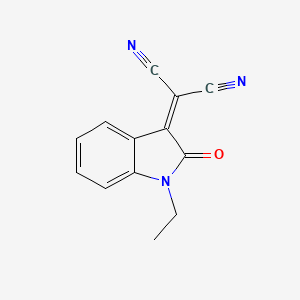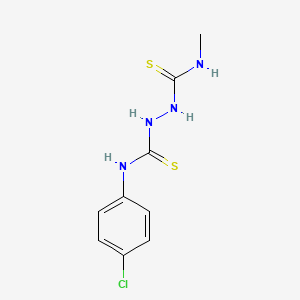
5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino and carboxamide groups makes it a versatile building block for the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-toluenesulfonic acid . This reaction proceeds under solvent-free conditions, making it an environmentally friendly approach. The resulting 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole intermediates can be further converted to their corresponding carboxamide derivatives through reactions with acetic anhydride or trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of solvent-free conditions and readily available starting materials makes the process cost-effective and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazole and pyrimidine compounds .
Aplicaciones Científicas De Investigación
5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxamide groups facilitate binding to active sites, leading to inhibition or modulation of biological pathways. For example, the compound can act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carbonitrile
- ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Uniqueness
5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carboxamide groups allows for diverse chemical modifications, making it a valuable scaffold for drug design and synthesis .
Propiedades
Fórmula molecular |
C10H12N6O |
|---|---|
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H12N6O/c1-5-3-6(2)15-10(14-5)16-8(11)7(4-13-16)9(12)17/h3-4H,11H2,1-2H3,(H2,12,17) |
Clave InChI |
WKBLLVPNIOJPOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2C(=C(C=N2)C(=O)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12457686.png)

![N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B12457706.png)
![N-(3-bromobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12457710.png)


![6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one](/img/structure/B12457726.png)


![3,4'-dimethylbiphenyl-4-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12457769.png)
![4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12457776.png)
![2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide](/img/structure/B12457786.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12457791.png)

